molecular formula C12H20Cl2N2 B1520171 1-(2-Methylbenzyl)piperazine dihydrochloride CAS No. 5321-51-7

1-(2-Methylbenzyl)piperazine dihydrochloride

Cat. No.: B1520171
CAS No.: 5321-51-7
M. Wt: 263.2 g/mol
InChI Key: HVNSMSIMMNLDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylbenzyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2 and its molecular weight is 263.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Methylbenzyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain neurotransmitter receptors, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their function. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of signaling pathways involved in cell growth and differentiation. Additionally, it has been observed to impact gene expression by either upregulating or downregulating specific genes. These effects on cellular processes highlight the compound’s potential in studying cell biology and developing therapeutic strategies .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical and pharmacological research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s impact on biological systems changes significantly with dosage variations. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. Understanding the compound’s metabolic pathways is vital for predicting its behavior in biological systems and optimizing its use in research and therapy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Studying its transport and distribution provides insights into its bioavailability and potential therapeutic targets .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-11-4-2-3-5-12(11)10-14-8-6-13-7-9-14;;/h2-5,13H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNSMSIMMNLDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.